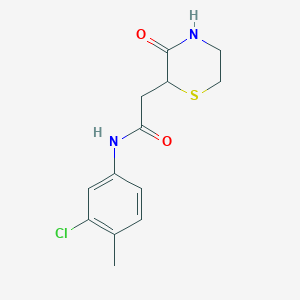

N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

Description

N-(3-Chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic acetamide derivative characterized by a 3-chloro-4-methylphenyl group attached to an acetamide backbone and a 3-oxothiomorpholin-2-yl substituent. Thiomorpholinone rings, which contain a sulfur atom in place of oxygen in morpholinone, are known to enhance metabolic stability and modulate bioactivity due to their electron-rich nature and conformational flexibility . For instance, compounds like N-(3-chloro-4-methylphenyl) derivatives with pyridinyloxy or triazolylthio groups (e.g., ) highlight the importance of substituent diversity in tuning activity .

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2S/c1-8-2-3-9(6-10(8)14)16-12(17)7-11-13(18)15-4-5-19-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFANPCYFHIHLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NCCS2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the thiomorpholine ring: This can be achieved through the reaction of a suitable amine with a cyclic sulfide.

Introduction of the acetamide group: This step often involves acylation reactions using acetic anhydride or acetyl chloride.

Substitution on the phenyl ring: The chloro and methyl groups can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the prominent applications of N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is its potential as an anticancer agent. Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxicity of related compounds against breast cancer cell lines (MCF-7, T47-D, MDA-MB 231) using the MTT assay. The results demonstrated that certain derivatives showed IC50 values ranging from 27.7 µM to 39.2 µM for cancerous cells while exhibiting low toxicity on normal cells (NIH-3T3, IC50 > 100 µM) . This suggests that modifications to the compound can enhance its selectivity and efficacy against cancer cells.

| Compound | Cell Line | IC50 (µM) | Toxicity to Normal Cells |

|---|---|---|---|

| Compound A | MCF-7 | 27.7 | >100 |

| Compound B | T47-D | 39.2 | >100 |

| Compound C | MDA-MB 231 | 35.0 | >100 |

Sphingosine-1-phosphate Modulation

This compound has been identified as a potential sphingosine-1-phosphate (S1P) modulator. S1P is crucial in various biological processes, including cell proliferation, migration, and survival.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound derivatives.

SAR Insights

Research has shown that specific substitutions on the thiomorpholine ring and modifications to the acetamide moiety can significantly influence biological activity. For instance, varying the halogen substituents on the aromatic ring can alter binding affinity and selectivity towards target proteins .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of certain biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Acetamide Derivatives

Key Observations :

- The 3-chloro-4-methylphenyl group is recurrent in agrochemicals (e.g., ), suggesting its role in enhancing lipophilicity and target binding.

- Thiomorpholinone (in the target compound) vs.

- Pyridinyloxy () and triazolyl () substituents demonstrate how electron-withdrawing groups can enhance herbicidal or auxin-like activity.

Pharmacological and Functional Comparisons

Key Insights :

- Enzyme Inhibition: Thiomorpholinone-containing compounds (like the target) may exhibit MAO-B or AChE inhibitory activity, as seen in morpholinone derivatives (). The sulfur atom could enhance binding to enzyme active sites via hydrophobic interactions.

- Anticancer Activity: Quinazoline-sulfonyl acetamides () show high potency, but thiomorpholinone’s planar structure might offer alternative DNA intercalation or kinase inhibition mechanisms.

- Agrochemical Utility: Chlorophenoxy groups () are critical for auxin-like activity, whereas pyridinyloxy groups () likely target plant-specific pathways.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 298.79 g/mol. The compound features a thiomorpholine ring, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H15ClN2O2S |

| Molecular Weight | 298.79 g/mol |

| Purity | ≥ 95% |

| Storage Conditions | As per label instructions |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : The compound has shown potential against certain bacterial strains, indicating its role as an antimicrobial agent.

- Anticancer Properties : Some studies suggest that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

In a study examining the antimicrobial efficacy of various acetamides, this compound demonstrated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Studies

A series of in vitro experiments evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induces apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM. Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 phase populations, indicative of apoptotic cell death .

Case Studies

- Case Study on Antimicrobial Properties : A research team conducted a comparative study on the effectiveness of various acetamides against bacterial pathogens. This compound was highlighted for its promising activity against resistant strains, suggesting its potential role in antibiotic development .

- Case Study on Cancer Cell Lines : In another study focusing on breast cancer, the compound was tested against MCF-7 cells. The findings indicated that it significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃) confirms substituent positions (e.g., δ 7.69 ppm for amide NH ).

- Mass Spectrometry : ESI/APCI(+) detects [M+H]⁺ and isotopic patterns (e.g., m/z 347 for C16H14ClNO3 analogs) .

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and packing motifs stabilized by N–H···O hydrogen bonds .

How should researchers design structure-activity relationship (SAR) studies for analogs?

Q. Advanced

- Core Modifications : Replace the chloro group with fluorine or methyl to assess steric/electronic effects on activity .

- Linker Variation : Test ethyl or propyl spacers instead of acetamide to probe flexibility .

- Biological Testing : Screen analogs against panels of enzymes (e.g., COX-2, HDACs) using fluorescence polarization assays .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

- Solvent Selection : Transition from DMF (toxic) to acetonitrile or THF for safer large-scale reactions .

- Byproduct Management : Implement inline IR to detect and remove sulfoxide byproducts during oxidation .

- Yield Consistency : Optimize stirring rates (>500 rpm) and temperature gradients to ensure homogeneity in batch reactors .

How does the compound’s stability under physiological conditions impact assay design?

Q. Basic

- pH Stability : Test degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via HPLC over 24 hours .

- Light Sensitivity : Store solutions in amber vials to prevent photodegradation of the thiomorpholinone ring .

What in vivo models are appropriate for evaluating its neuropharmacological potential?

Q. Advanced

- Rodent Models : Use Morris water maze or forced swim tests to assess cognitive/anxiolytic effects. Dose ranges (5–50 mg/kg) are determined by pharmacokinetic studies (Tmax = 2–4 hrs) .

- Toxicology : Monitor liver enzyme levels (ALT/AST) and renal function during 28-day repeat-dose studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.